N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound with a unique structure that combines several heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrido[1,2-a]pyrimidine and quinazolinone rings, followed by their functionalization and coupling.
Pyrido[1,2-a]pyrimidine Synthesis: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Quinazolinone Synthesis: This involves the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and pyrido[1,2-a]pyrimidine rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyrido[1,2-a]pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its ability to interact with multiple molecular targets.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which are valuable in organic synthesis.
Radical-Triggered Translocation Compounds: Complex molecules formed through radical reactions, useful in advanced organic synthesis.
Uniqueness
N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide stands out due to its intricate structure, combining multiple heterocyclic systems and functional groups. This complexity provides a wide range of potential interactions and applications, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN6O3S/c29-18-10-11-24-31-19(13-26(37)34(24)15-18)16-39-28-32-23-8-4-2-6-21(23)27(38)35(28)33-25(36)12-9-17-14-30-22-7-3-1-5-20(17)22/h1-8,10-11,13-15,30H,9,12,16H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVFTKMKPYXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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